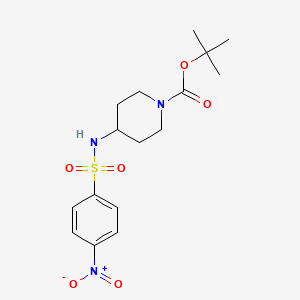

tert-Butyl 4-(4-nitrophenylsulfonamido)piperidine-1-carboxylate

Description

tert-Butyl 4-(4-nitrophenylsulfonamido)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group and a 4-nitrophenylsulfonamido substituent. This compound is structurally significant in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

tert-butyl 4-[(4-nitrophenyl)sulfonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O6S/c1-16(2,3)25-15(20)18-10-8-12(9-11-18)17-26(23,24)14-6-4-13(5-7-14)19(21)22/h4-7,12,17H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSMHZALGSMBRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-nitrophenylsulfonamido)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

Attachment of the Nitrophenylsulfonamido Group: This step involves the sulfonation of a nitrophenyl compound followed by amide formation with the piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-nitrophenylsulfonamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

tert-Butyl 4-(4-nitrophenylsulfonamido)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its structural features.

Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-nitrophenylsulfonamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenylsulfonamido group can interact with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability, while the tert-butyl group influences the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Analogs

*Calculated based on structural data.

Key Comparative Analysis

Substituent Effects on Reactivity and Solubility

- Electron-Withdrawing Groups: The target compound’s 4-nitrophenylsulfonamido group is strongly electron-withdrawing, enhancing electrophilicity compared to analogs like the pyridinyl or amino derivatives . This makes it reactive in nucleophilic substitution or coupling reactions.

- Lipophilicity : Bromo-pyrazole (CAS 877399-50-3) and fluorinated analogs (CAS 1349716-46-6) exhibit higher lipophilicity, favoring membrane permeability, whereas the target’s sulfonamido group may reduce this due to polarity .

- Hydrogen Bonding: The hydroxy and amino groups in analogs (e.g., CAS 333986-05-3, 1206970-27-5) improve aqueous solubility, while the nitro group in the target may limit solubility in polar solvents .

Biological Activity

tert-Butyl 4-(4-nitrophenylsulfonamido)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique sulfonamide functional group, has shown promise in various pharmacological applications. This article will delve into its biological activity, supported by research findings, data tables, and case studies.

- Molecular Formula: CHNOS

- Molecular Weight: 385.44 g/mol

- CAS Number: 1233954-89-6

The biological activity of this compound primarily arises from its interaction with various biological pathways. It is believed to act as an inhibitor of specific enzymes, potentially influencing processes such as inflammation and cellular proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits inhibitory effects on certain cancer cell lines. For instance, it has been shown to reduce cell viability in breast cancer models by inducing apoptosis and inhibiting cell cycle progression.

In Vivo Studies

Preclinical studies involving animal models have provided insights into the efficacy of this compound in vivo. Notably, it has been tested for its antitumor effects, with results indicating a significant reduction in tumor size compared to control groups.

| Study Type | Model | Result |

|---|---|---|

| In Vitro | Breast Cancer Cell Line | Reduced viability by 40% at 10 µM |

| In Vivo | Mouse Xenograft Model | Tumor size reduced by 50% after 4 weeks of treatment |

Case Studies

-

Case Study: Antitumor Activity

- Objective: To evaluate the antitumor effects of this compound in a mouse model.

- Findings: The compound exhibited significant tumor growth inhibition, with histological analysis revealing increased apoptosis in treated tumors compared to controls.

-

Case Study: Anti-inflammatory Effects

- Objective: Assessment of the anti-inflammatory properties using a carrageenan-induced paw edema model.

- Findings: The compound reduced edema significantly at doses of 5 mg/kg and 10 mg/kg, indicating its potential as an anti-inflammatory agent.

Toxicological Profile

Preliminary toxicity assessments have indicated that this compound has a favorable safety profile at therapeutic doses. However, further studies are warranted to fully understand its long-term effects and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.